

Analytical methods for the quantification of 3-(Phenylsulfonyl)propionic acid

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Compound of Interest

Compound Name: 3-Phenylmethanesulfonyl-propionic acid

Cat. No.: B1274670

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Application Note: Quantification of 3-(Phenylsulfonyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Phenylsulfonyl)propionic acid is a chemical compound that may be utilized in various stages of chemical synthesis and drug development. Accurate quantification of this compound is essential for process optimization, quality control, and pharmacokinetic studies. This document provides a detailed application note and a proposed protocol for the quantitative analysis of 3-(Phenylsulfonyl)propionic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this particular analyte are not readily available in published literature, the following protocol is based on established principles for the analysis of structurally similar carboxylic acids and sulfonated compounds.^{[1][2]}

Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar to nonpolar organic compounds. Given the chemical structure of 3-(Phenylsulfonyl)propionic acid, which contains

both a phenylsulfonyl group and a carboxylic acid moiety, RP-HPLC with a C18 column is a suitable approach. Detection is proposed using a UV-Vis detector, leveraging the aromatic ring for chromophoric activity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are typical for validated HPLC methods for small organic molecules and should be confirmed during method validation.^{[3][4]}

Parameter	Expected Performance
Linearity (R^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.1 - 0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.5 - 1.5 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	Intraday: $\leq 2\%$, Interday: $\leq 3\%$
Retention Time	Approximately 5-7 minutes (dependent on final conditions)
Wavelength (λ_{max})	To be determined (estimated around 220 nm or 254 nm)

Experimental Protocols

This section details the proposed methodology for the quantification of 3-(Phenylsulfonyl)propionic acid.

Materials and Reagents

- Analytical Standard: 3-(Phenylsulfonyl)propionic acid ($\geq 99\%$ purity)
- Solvents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ultrapure water (18.2 MΩ·cm)
- Mobile Phase Additive:
 - Formic acid or Phosphoric acid (HPLC grade)[5]
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Instrumentation

- HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.
- Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
- Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of 3-(Phenylsulfonyl)propionic acid standard.
 - Dissolve in 10 mL of methanol in a volumetric flask. This compound is soluble in methanol. [6]
- Working Standard Solutions:
 - Prepare a series of working standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple matrix like a reaction mixture:

- Take a known volume or weight of the sample.
- Dilute with the sample diluent to bring the expected concentration of 3-(Phenylsulfonyl)propionic acid into the linear range of the calibration curve.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to dilution.

Chromatographic Conditions

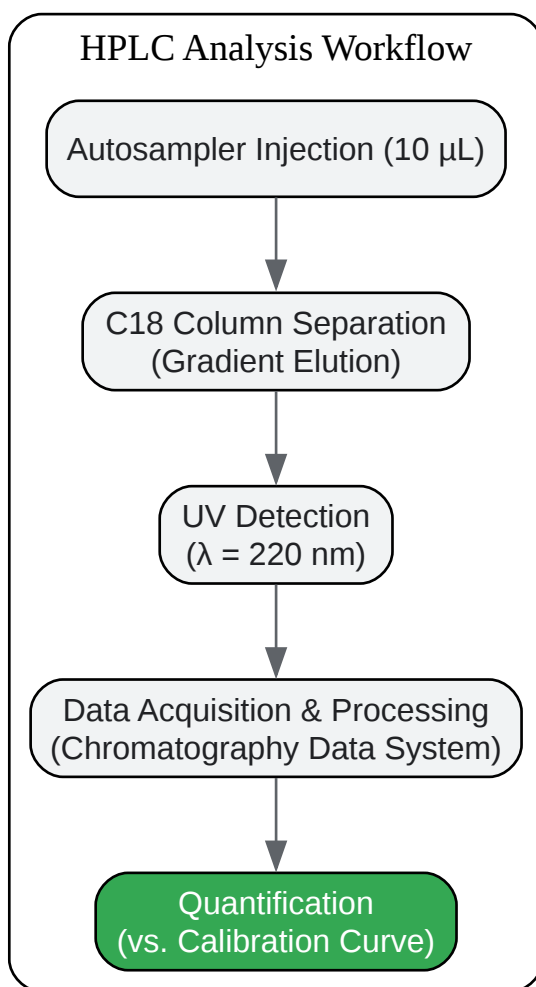
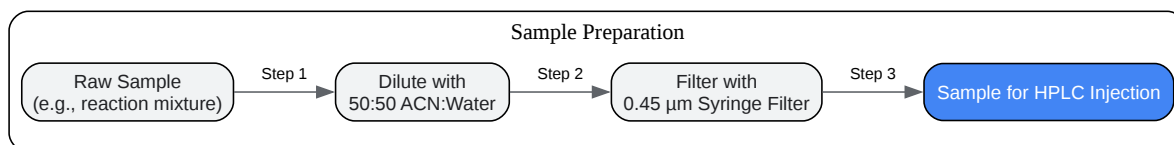
Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program	0-2 min: 95% A, 5% B 2-10 min: Linear gradient to 5% A, 95% B 10-12 min: 5% A, 95% B 12-12.1 min: Linear gradient to 95% A, 5% B 12.1-15 min: 95% A, 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 220 nm (or optimal wavelength determined by UV scan)
Run Time	15 minutes

Method Validation

The proposed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[3]

Visualizations

The following diagrams illustrate the key workflows for this analytical method.



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